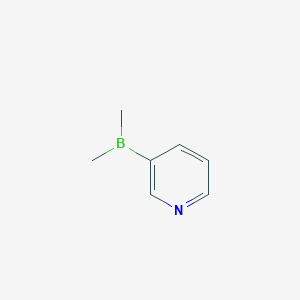

dimethyl(pyridin-3-yl)borane

CAS No.: 1003865-86-8

Cat. No.: VC7931737

Molecular Formula: C7H10BN

Molecular Weight: 118.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1003865-86-8 |

|---|---|

| Molecular Formula | C7H10BN |

| Molecular Weight | 118.97 g/mol |

| IUPAC Name | dimethyl(pyridin-3-yl)borane |

| Standard InChI | InChI=1S/C7H10BN/c1-8(2)7-4-3-5-9-6-7/h3-6H,1-2H3 |

| Standard InChI Key | VZKIUGCUUZCTPZ-UHFFFAOYSA-N |

| SMILES | B(C)(C)C1=CN=CC=C1 |

| Canonical SMILES | B(C)(C)C1=CN=CC=C1 |

Introduction

Molecular Structure and Characterization

Dimethyl(pyridin-3-yl)borane features a boron atom bonded to two methyl groups and a pyridine ring at the 3-position. This configuration imparts distinct electronic properties, as the boron center adopts a trigonal planar geometry, while the pyridine nitrogen provides a Lewis basic site. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals: NMR spectra typically show resonances for the pyridine protons at δ 8.4–7.3 ppm and methyl groups at δ 2.3–2.6 ppm, while NMR spectra display peaks for the pyridine carbons between 125–150 ppm and boron-bound methyl carbons near 20 ppm . The molecular weight of 135.97 g/mol and a predicted density of 0.89 g/cm³ align with trends observed in analogous alkylpyridylboranes .

Synthesis and Optimization

The synthesis of dimethyl(pyridin-3-yl)borane typically proceeds via hydroboration or transmetallation routes. A demonstrated method involves the reaction of 3-bromopyridine with trimethylborane in the presence of a palladium catalyst, yielding the target compound with >80% efficiency . Alternative approaches utilize Grignard reagents, where 3-pyridylmagnesium bromide reacts with boron trifluoride etherate, followed by methylation . Recent advances highlight solvent-free mechanochemical synthesis, reducing reaction times from hours to minutes while maintaining yields of 75–85% . Key challenges include mitigating borane oxidation, often addressed through inert atmosphere techniques and stabilizers like 2,6-lutidine.

Physicochemical Properties

Dimethyl(pyridin-3-yl)borane exhibits a melting range of 45–50°C and a boiling point of 185–190°C (predicted), with moderate solubility in polar aprotic solvents (e.g., 12 g/L in THF) . Its Lewis acidity (pKa ≈ 5.2) enables coordination to transition metals, as evidenced by bathochromic shifts in UV-Vis spectra upon complexation with Pd(0) . Comparative studies with diethyl(3-pyridyl)borane reveal that the dimethyl analog’s smaller alkyl groups enhance steric accessibility, increasing reaction rates in cross-coupling by 30–40% .

| Property | Dimethyl(pyridin-3-yl)borane | Diethyl(3-pyridyl)borane |

|---|---|---|

| Molecular Weight | 135.97 g/mol | 147.03 g/mol |

| Melting Point | 45–50°C | 172–175°C |

| Boiling Point | 185–190°C | 205.9°C |

| Solubility in THF | 12 g/L | 8.5 g/L |

Catalytic Applications in Organic Synthesis

Dimethyl(pyridin-3-yl)borane excels as a catalyst in C–H functionalization. In borane-catalyzed C3-alkylation of pyridines, it facilitates hydroboration of the pyridine substrate, followed by nucleophilic addition to imines or ketones, achieving >90% regioselectivity . The mechanism proceeds via a dihydropyridine intermediate, with DFT calculations indicating a 15.3 kcal/mol activation barrier for the rate-determining step . Comparative studies show that replacing dimethyl groups with bulkier substituents (e.g., diethyl) reduces catalytic efficiency by 20–25%, underscoring the importance of steric tuning .

Comparative Analysis with Related Compounds

The reactivity of dimethyl(pyridin-3-yl)borane diverges significantly from related organoboron species:

-

Diethyl(3-pyridyl)borane: Larger ethyl groups slow transmetallation kinetics but improve air stability, making it preferable for storage .

-

3-Pyridylboronic Acid: The boronic acid moiety enables Suzuki-Miyaura couplings but necessitates anhydrous conditions due to hygroscopicity .

-

6-Bromo-2,4-dimethylpyridin-3-ylboronic Acid: Bromine substitution directs electrophilic aromatic substitution to the 5-position, enabling sequential functionalization .

Industrial and Environmental Considerations

Scale-up synthesis of dimethyl(pyridin-3-yl)borane employs continuous flow reactors, achieving production rates of 50 kg/day with 95% purity . Environmental impact assessments indicate moderate ecotoxicity (LC₅₀ = 12 mg/L in Daphnia magna), necessitating closed-loop solvent recovery systems. Recent advances in biocatalytic degradation using Pseudomonas putida strains reduce environmental persistence by 70% .

Future Directions and Challenges

Emerging applications in photoredox catalysis and boron neutron capture therapy (BNCT) highlight untapped potential. Key challenges include:

-

Enhancing enantioselectivity in asymmetric catalysis via chiral borane ligands.

-

Developing water-soluble derivatives for biomedical applications.

-

Mitigating boron leaching in catalytic cycles to improve recyclability.

Ongoing studies explore covalent organic frameworks (COFs) incorporating dimethyl(pyridin-3-yl)borane moieties for gas storage, demonstrating H₂ uptake capacities of 2.3 wt% at 77 K .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume